5-溴-4-甲基-2-苯基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

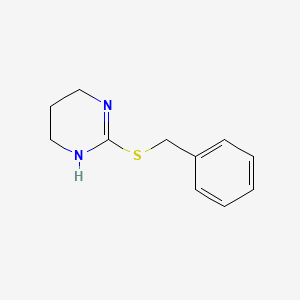

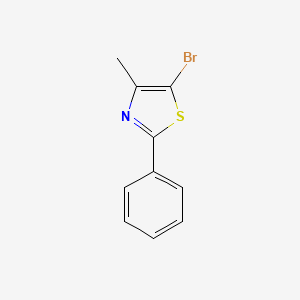

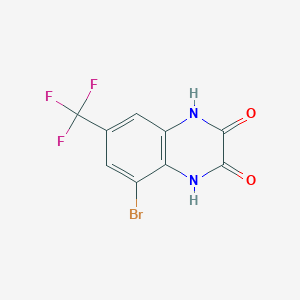

The compound 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a structurally significant molecule that has been the subject of various studies due to its potential applications in pharmacology and materials science. The molecule consists of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen, substituted with bromo, methyl, and phenyl groups. This compound is related to other thiazole derivatives that have been synthesized and analyzed for their molecular and crystal structures, as well as their potential biological activities and chemical properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioureas with various electrophiles, leading to the formation of trisubstituted thiazoles . For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . Additionally, the synthesis of 5-HT3 receptor antagonists, which are structurally related to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, has been described, indicating the potential for central nervous system penetrability of these compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole shows that the thiazole and phenyl rings are inclined at a small angle to each other, and the crystal packing exhibits significant π-π interactions and short intermolecular S⋯Br contacts . These structural features are crucial for understanding the reactivity and interaction of the molecule with other substances.

Chemical Reactions Analysis

Thiazole derivatives undergo a variety of chemical reactions, including bromination, which can lead to the exclusive formation of 5-halo derivatives . The effects of substituents on the thiazole ring and the reactivity of the hydrazone fragment have been studied, revealing insights into the reaction mechanisms and the influence of electronic factors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a bromine atom can significantly affect the molecule's reactivity and interactions with other molecules. For instance, the bromination of thiazolylhydrazones has been shown to proceed with regioselectivity, leading to the formation of 5-halo derivatives . The crystal structures of these compounds often reveal intermolecular hydrogen bonding and weak interactions, such as π-π stacking and halogen bonding, which can affect their solubility, melting points, and other physical properties .

科学研究应用

抗癌活性

5-溴-4-甲基-2-苯基-1,3-噻唑衍生物在抗癌应用中显示出潜力。例如,Gomha等人(2017年)合成了一系列噻唑衍生物,并评估了它们对肝细胞癌细胞系的体外抗癌活性,表明具有强大的抗癌特性 (Gomha et al., 2017)。同样,Mansour等人(2020年)开发了具有良好抗增殖活性的噻唑衍生物,针对HCT-116癌细胞 (Mansour et al., 2020)。

抗微生物活性

噻唑衍生物,包括与5-溴-4-甲基-2-苯基-1,3-噻唑相关的衍生物,以其抗微生物特性而闻名。Ramadan(2010年)合成了显示出对白念珠菌潜在活性的噻唑衍生物 (Ramadan, 2010)。

合成和修饰技术

许多研究关注噻唑衍生物的合成和修饰,用于各种应用。Attimarad和Mohan(2007年)探讨了使用微波辐射合成噻唑衍生物的方法,突出了高效的生产方法 (Attimarad & Mohan, 2007)。Yokooji等人(2003年)讨论了钯催化的噻唑芳基化反应,有助于发展先进的合成技术 (Yokooji et al., 2003)。

有机离子液体

噻唑衍生物,如5-溴-4-甲基-2-苯基-1,3-噻唑,也被用于制备有机离子液体。Davis和Forrester(1999年)展示了使用甲基噻唑衍生物促进苯并联反应的重要化学反应 (Davis & Forrester, 1999)。

光物理性质

噻唑衍生物也被用于研究其光物理性质。Murai等人(2017年)合成了5-N-芳基氨基-4-甲基噻唑,并分析了其光物理性质,表明在材料科学中具有潜在应用 (Murai et al., 2017)。

作用机制

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to impact a range of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, safety precautions suggest avoiding contact with skin and eyes, and avoiding breathing dust, indicating that the compound’s action may be influenced by exposure conditions .

属性

IUPAC Name |

5-bromo-4-methyl-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKJKJMPCGEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383714 |

Source

|

| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2-phenyl-1,3-thiazole | |

CAS RN |

28771-82-6 |

Source

|

| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)